molecular formula C14H19NO2 B1599620 N-(5-Methyl-2-oxohexan-3-YL)benzamide CAS No. 21709-70-6

N-(5-Methyl-2-oxohexan-3-YL)benzamide

Cat. No. B1599620
CAS RN: 21709-70-6
M. Wt: 233.31 g/mol
InChI Key: WUHSVZXHYBMMIK-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxohexan-3-YL)benzamide, also known as MOHBA, is a synthetic compound that belongs to the family of N-acylated amino acids. MOHBA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-oxohexan-3-YL)benzamide is not fully understood. However, it is believed that N-(5-Methyl-2-oxohexan-3-YL)benzamide exerts its therapeutic effects by modulating various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-(5-Methyl-2-oxohexan-3-YL)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.
Biochemical and Physiological Effects:
N-(5-Methyl-2-oxohexan-3-YL)benzamide has been reported to have various biochemical and physiological effects. In cancer research, N-(5-Methyl-2-oxohexan-3-YL)benzamide has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. Moreover, N-(5-Methyl-2-oxohexan-3-YL)benzamide has also been reported to reduce the expression of inflammatory cytokines and oxidative stress markers in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(5-Methyl-2-oxohexan-3-YL)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has shown low toxicity in various in vitro and in vivo studies. However, the limitations of N-(5-Methyl-2-oxohexan-3-YL)benzamide include its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

The potential therapeutic applications of N-(5-Methyl-2-oxohexan-3-YL)benzamide in various diseases have opened up several avenues for future research. Some of the future directions for N-(5-Methyl-2-oxohexan-3-YL)benzamide include:
1. Development of N-(5-Methyl-2-oxohexan-3-YL)benzamide-based drug formulations with improved pharmacokinetics and bioavailability.
2. Investigation of the molecular mechanisms of N-(5-Methyl-2-oxohexan-3-YL)benzamide in various cellular signaling pathways.
3. Evaluation of the efficacy of N-(5-Methyl-2-oxohexan-3-YL)benzamide in preclinical and clinical studies for various diseases.
4. Identification of novel targets for N-(5-Methyl-2-oxohexan-3-YL)benzamide in cancer and neurodegenerative disorders.
Conclusion:
N-(5-Methyl-2-oxohexan-3-YL)benzamide is a promising synthetic compound with potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(5-Methyl-2-oxohexan-3-YL)benzamide have been discussed in this paper. Further research is required to fully understand the therapeutic potential of N-(5-Methyl-2-oxohexan-3-YL)benzamide and its underlying mechanisms of action.

Scientific Research Applications

N-(5-Methyl-2-oxohexan-3-YL)benzamide has shown promising results in various scientific research studies. In cancer research, N-(5-Methyl-2-oxohexan-3-YL)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(5-Methyl-2-oxohexan-3-YL)benzamide has also been reported to reduce inflammation and oxidative stress in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-methyl-2-oxohexan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)9-13(11(3)16)15-14(17)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHSVZXHYBMMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441448
Record name N-(5-Methyl-2-oxohexan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methyl-2-oxohexan-3-YL)benzamide

CAS RN

21709-70-6
Record name N-(5-Methyl-2-oxohexan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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